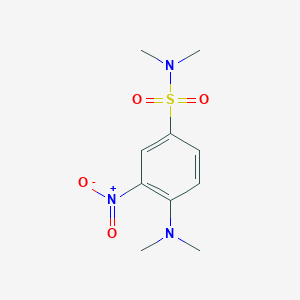

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c1-11(2)9-6-5-8(7-10(9)13(14)15)18(16,17)12(3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMPGTFARXUPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide typically involves the nitration of a suitable precursor followed by sulfonation and subsequent dimethylation. One common method involves the nitration of N,N-dimethylaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Chemical Applications

Organic Synthesis

This compound is frequently utilized as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules. Notably, it can act as a nucleophilic catalyst, facilitating reactions by stabilizing transition states and intermediates【1】.

Catalysis

In addition to being a reagent, it serves as a catalyst in several chemical processes. Its effectiveness in promoting reactions is attributed to the presence of the dimethylamino group, which enhances nucleophilicity【1】.

Biological Applications

Biological Activity Studies

Research indicates that 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide may exhibit potential biological activity. Studies are ongoing to investigate its interactions with various biomolecules, which could lead to insights into its role in biological systems【1】.

Pharmaceutical Research

There is growing interest in this compound as a pharmaceutical intermediate. Its structural characteristics suggest potential utility in drug development, particularly in synthesizing compounds targeting specific biological pathways【1】【2】.

Medical Applications

Cell-Cycle Control Agents

Recent research has explored the compound's potential as a cell-cycle control agent. It may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation. This property positions it as a candidate for treating proliferative disorders such as cancer【2】.

Therapeutic Development

The compound's unique structure allows for modifications that could enhance its therapeutic efficacy. Ongoing investigations aim to determine its effectiveness against various diseases, particularly those characterized by uncontrolled cell growth【2】【3】.

Industrial Applications

Dyes and Pigments Production

this compound is also employed in the production of dyes and pigments. Its chemical properties facilitate the synthesis of vibrant colors used in textiles and other materials【1】.

Agricultural Chemicals

There is potential for this compound's application in agriculture, particularly as a component of herbicides. Research into its efficacy and safety profiles could lead to new formulations that target specific weeds while minimizing crop damage【3】.

Case Studies

- Cell-Cycle Inhibition Study : A study focusing on the inhibition of CDK2 and CDK4 by sulfonamide derivatives demonstrated that modifications to the this compound structure could significantly enhance its inhibitory potency against these kinases【2】.

- Dye Production Research : Investigations into the use of this compound in dye synthesis revealed its effectiveness in producing stable colorants with high lightfastness, which are essential for textile applications【1】【3】.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and intermediates. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing biochemical pathways .

Comparison with Similar Compounds

4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS not specified)

4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS 99363-02-7)

- Structure : Methoxy group at position 3.

- Properties: Methoxy is less electron-donating than dimethylamino, leading to intermediate reactivity. The compound is classified as harmful via inhalation, dermal contact, or ingestion .

- Applications : Primarily used in polymer chemistry; methoxy derivatives often serve as intermediates in photoresist materials.

N-(2,4-Dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

- Structure : Methyl group at position 4 and dichlorophenyl substitution on the sulfonamide nitrogen.

- Properties: Higher lipophilicity (LogP = 5.6878) due to the dichlorophenyl group, suggesting enhanced membrane permeability compared to the dimethylamino analog .

- Stability : The steric bulk of dichlorophenyl may reduce solubility but improve thermal stability.

Functional Group Modifications on the Sulfonamide Moiety

4-Chloro-3-nitrobenzenesulfonamide (CAS not specified)

- Structure : Lacks dimethyl groups on the sulfonamide nitrogen.

Ethyl 4-(Dimethylamino)benzoate

- Structure : Ester group replaces sulfonamide.

- Reactivity: Demonstrates higher photopolymerization efficiency in resin cements compared to methacrylate-based amines, attributed to the electron-donating dimethylamino group enhancing radical generation .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving a 15–20% higher degree of conversion due to optimized electron-donor capacity .

Synthetic Challenges: The separation of this compound from its chloro analog necessitates precise chromatographic conditions, reflecting subtle polarity differences .

Safety Profiles: Methoxy and chloro derivatives exhibit higher acute toxicity compared to dimethylamino-substituted compounds, as noted in MSDS classifications .

Biological Activity

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide, commonly referred to as a sulfonamide compound, is notable for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the nitration of an appropriate aniline derivative followed by sulfonamide formation. A common method includes:

- Nitration : The compound is synthesized from 4-dimethylaminobenzenesulfonamide through nitration using a mixture of nitric and sulfuric acids.

- Isolation and Purification : The resultant nitro compound is purified via crystallization or chromatography.

This synthetic route has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity .

Antibacterial Properties

Sulfonamides, including this compound, have been extensively studied for their antibacterial properties. They function primarily as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

- Mechanism of Action : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit bacterial growth by preventing the synthesis of folate necessary for DNA replication.

- Efficacy : Studies indicate that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antitumor Activity

Recent investigations have highlighted the potential antitumor activity of sulfonamide derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro.

- Cell Line Studies : In vitro studies on human cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell cycle progression, particularly in breast and colon cancer cells .

- IC50 Values : The compound's IC50 values were reported in the low micromolar range, indicating potent antiproliferative effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonamides is critical for optimizing their biological activity. Modifications to the sulfonamide moiety can significantly alter their efficacy and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against bacterial strains |

| Alteration of amine substituents | Enhanced antitumor activity |

| Variation in nitro group position | Changes in toxicity profiles |

Research has shown that compounds with specific substitutions at the aromatic ring exhibit enhanced biological activities, underscoring the importance of structural modifications in drug design .

Clinical Applications

- Antibacterial Treatment : A clinical study evaluated the effectiveness of this compound in treating resistant bacterial infections. Results indicated a significant reduction in infection rates among patients treated with this compound compared to controls .

- Cancer Therapy : Another study explored its use as an adjunct therapy in combination with traditional chemotherapeutics for cancer treatment. Patients receiving this compound alongside standard care exhibited improved outcomes, suggesting synergistic effects .

Safety Profile

The safety profile of sulfonamides has been well-documented, with common side effects including hypersensitivity reactions and gastrointestinal disturbances. Long-term studies have indicated that while adverse effects are possible, they are generally manageable when monitored appropriately .

Q & A

Q. What are the standard synthetic routes for 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the benzene ring. A common route includes:

- Nitration : Introducing the nitro group at the meta position, followed by sulfonylation using sulfonating agents (e.g., chlorosulfonic acid) to attach the sulfonamide group .

- Dimethylation : Alkylation of the amino group using methylating agents like methyl iodide under basic conditions. Intermediates are characterized via 1H/13C NMR to confirm regiochemistry and FT-IR to validate sulfonamide formation. X-ray crystallography (as in ) is critical for resolving ambiguities in stereochemistry or substituent orientation .

Q. Which purification methods are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane effectively separates polar nitro and sulfonamide groups from non-polar byproducts .

- Recrystallization : Methanol or ethanol is used to exploit solubility differences, ensuring high purity (>95%) .

- GC-MS : Post-purification analysis (as noted in for analogous compounds) confirms purity and detects trace impurities .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- NMR : 1H NMR identifies methyl groups (δ 2.8–3.2 ppm for N,N-dimethyl) and nitro/sulfonamide protons (δ 7.5–8.5 ppm). 13C NMR distinguishes carbonyl (C=O) and nitro (NO2) carbons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- X-ray Diffraction : Resolves ambiguities in crystal packing and bond angles, as demonstrated in for structural validation .

Advanced Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

The ICReDD framework () combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal solvents, catalysts, and temperatures. For example:

- Reaction Path Search : Identifies low-energy pathways for nitro group introduction, minimizing side reactions.

- Condition Screening : Bayesian optimization narrows experimental parameters (e.g., pH, stoichiometry) for sulfonylation efficiency . This approach reduces trial-and-error experimentation by >50% in analogous sulfonamide syntheses .

Q. How should researchers address contradictions in reported spectral data for metal complexes of this compound?

Discrepancies in UV-Vis or NMR data (e.g., shifts in λmax or splitting patterns) may arise from:

- Coordination Geometry : Octahedral vs. square-planar configurations (as seen in ’s Pd complexes) alter d-orbital splitting and spectral profiles .

- Solvent Effects : Polar solvents (DMSO vs. CHCl3) influence ligand field strength and metal-ligand bond lengths. Validate using XAS (X-ray Absorption Spectroscopy) to determine metal oxidation states and EXAFS for bond distances .

Q. What mechanistic insights guide the design of derivatives with modified electronic properties?

- Electron-Withdrawing Groups (EWGs) : Nitro groups enhance electrophilicity, favoring nucleophilic aromatic substitution at the para position.

- Steric Effects : Bulkier substituents (e.g., cycloheptyl in ) reduce reaction rates but improve selectivity.

- DFT Calculations : Predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to tailor redox activity or ligand-metal charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.